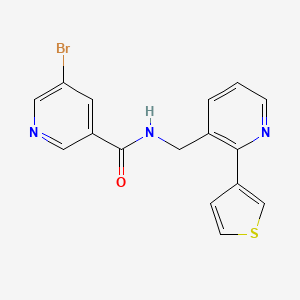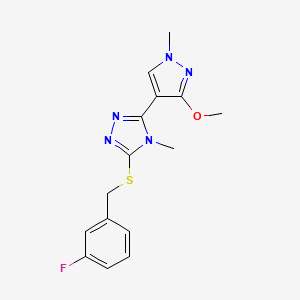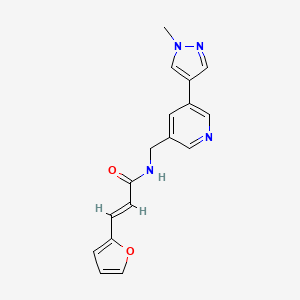
5-Azido-4,4-difluoropentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of azido compounds typically involves the introduction of an azido group into a precursor molecule. Although there are no direct studies on 5-Azido-4,4-difluoropentanoic acid, related works provide insights into general methods that could be adapted for its synthesis. For instance, azido groups can be introduced through the reaction of halides with sodium azide or through nitrosation reactions followed by treatment with sodium azide, suggesting possible synthetic routes for the target compound (Banks & Sparkes, 1972).
Molecular Structure Analysis
The molecular structure of azido compounds is characterized by the presence of the azido group, which significantly influences the compound's reactivity and interactions. The azido group is linear and highly polar, imparting distinct chemical properties to the compound. Structural studies of related azido compounds using techniques such as X-ray crystallography provide insights into the geometry and electronic structure of these molecules, which is essential for understanding their chemical behavior (Stierstorfer et al., 2008).
Chemical Reactions and Properties
Azido compounds, including this compound, are known for participating in a variety of chemical reactions. One of the most notable reactions is the 1,3-dipolar cycloaddition, also known as the click reaction, which allows for the attachment of various functional groups to the azido compound, expanding its utility in organic synthesis. Furthermore, azido compounds can undergo reduction reactions to form amines, which are useful intermediates in the synthesis of a wide range of organic molecules (Banks et al., 1980).
Aplicaciones Científicas De Investigación
Water Sensing in Biomolecular Contexts
The unique properties of azido groups, like those in 5-Azido-4,4-difluoropentanoic acid, make them valuable for sensing hydration in biomolecules. The vibrational mode of azido groups is a highly specific sensor of hydration, even in environments with other hydrogen-bond donors. This specificity arises from the high local density of H-bond donors in water. This application is particularly relevant in systems where the presence and role of molecular water are of primary interest (Wolfshorndl et al., 2012).
Synthesis of Hetero-1,3-Dienes
In the realm of synthetic chemistry, 5-Azido compounds have been explored for their reactivity patterns. For instance, 5-azido-4-trifluoromethyl-1,3-thiazoles, closely related to this compound, exhibit typical azide reaction patterns. Such compounds are crucial in synthesizing new classes of hetero-1,3-dienes, demonstrating the potential of azides in the synthesis of complex molecules (Burger et al., 1990).
Azido-Triazole Synthesis
Azido compounds are pivotal in the synthesis of azido-triazoles. This process involves converting carboxylic acids into azido-1,2,4-triazoles, which are then characterized using various techniques, including calorimetry and mass spectrometry. These compounds have significant implications in molecular reactivity studies and in understanding the early stages of self-heating processes in certain materials (Cardillo et al., 2012).
Photoaffinity Labeling
Azido analogues of bioactive compounds, such as this compound, are used in photoaffinity labeling to identify biochemical receptors. This application is crucial in understanding the molecular targets of certain bioactive substances. The specificity and reactivity of azido compounds under light exposure make them ideal for such studies (Palmer et al., 2007).
Synthesis of Novel Heteroarenes
In the synthesis of novel heteroarenes, azido compounds are valuable intermediates. They facilitate the creation of molecules with high nitrogen content, which are significant in various chemical and pharmaceutical applications. The ability to manipulate the azido group in synthesis processes demonstrates the versatility and importance of these compounds in modern chemistry (Wentrup, 1970).
Solid-Phase Peptide Synthesis
In the context of peptide synthesis, azido groups are essential for introducing triazoles into peptide backbones or side chains. This technique is particularly useful in solid-phase peptide synthesis, allowing for the creation of diverse and functionally rich peptides. The compatibility of this process with solid supports highlights the utility of azido groups in bioorganic chemistry (Tornøe et al., 2002).
Ligand Field Studies
In magnetochemistry, the azido ligand plays a crucial role. Understanding the ligand field of azido compounds, like this compound, helps in comprehending their influence on magnetic anisotropy. This knowledge is fundamental in designing materials and complexes with specific magnetic properties (Schweinfurth et al., 2015).
Continuous Flow Chemistry
Azido compounds are employed in continuous flow chemistry for synthesizing various organic compounds, including tetrazoles. The use of azido groups in continuous flow systems demonstrates their potential in improving reaction safety, efficiency, and scalability in chemical synthesis (Gutmann et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
5-azido-4,4-difluoropentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3O2/c6-5(7,3-9-10-8)2-1-4(11)12/h1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPGPFUTJWOOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CN=[N+]=[N-])(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2493798.png)
![N-(2,4-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2493799.png)



![5-Methyl-4-oxo-2-(piperidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2493806.png)
![7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2493808.png)





![N-[(2-chlorophenyl)(cyano)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide](/img/structure/B2493818.png)